molecular formula C17H13N5O2S B2674381 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-85-7

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2674381
CAS No.: 853891-85-7
M. Wt: 351.38
InChI Key: TZRABQIMBXULOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, a family of fused heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a pyridin-4-yl group at position 3 and a 3,4-dihydro-2H-1,5-benzodioxepin moiety at position 4. The benzodioxepin group enhances lipophilicity and may improve blood-brain barrier penetration, while the pyridinyl substituent contributes to electronic interactions with biological targets .

Properties

IUPAC Name

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-8-23-13-3-2-12(10-14(13)24-9-1)16-21-22-15(19-20-17(22)25-16)11-4-6-18-7-5-11/h2-7,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRABQIMBXULOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxepin Ring: Starting from a suitable precursor such as catechol, the benzodioxepin ring is formed through a series of reactions including alkylation and cyclization.

    Synthesis of the Triazolothiadiazole Core: This involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents to form the triazolothiadiazole ring.

    Coupling of the Pyridine Ring: The final step involves coupling the pyridine ring with the previously synthesized intermediate through a condensation reaction, often facilitated by a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially altering its electronic properties and biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzodioxepin rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for coupling reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced triazolothiadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death. In vitro studies demonstrated that concentrations as low as 10 µM could effectively reduce cell viability in certain cancer types .

Antimicrobial Properties

The compound also displays notable antimicrobial activity against a range of pathogens. Tests have revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Animal models have shown promising results where administration led to improved cognitive functions .

Pesticidal Activity

In agricultural research, 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for its potential as a pesticide. Field trials indicate that it effectively controls pests while exhibiting low toxicity to non-target organisms. Its application could lead to more sustainable pest management strategies .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It promotes root development and enhances resistance to environmental stressors such as drought and salinity. This application is particularly relevant in improving crop yields under adverse conditions .

Synthesis of Novel Materials

The unique chemical structure of this compound makes it suitable for the synthesis of novel materials with specific properties. For example, it can be used to create polymers or composites with enhanced thermal stability and mechanical strength. These materials have potential applications in packaging and construction industries .

Photovoltaic Applications

Research into the use of this compound in photovoltaic devices has shown promising results. Its electronic properties allow for effective charge transport in organic solar cells. Studies indicate that incorporating this compound into solar cell designs can improve efficiency and stability .

Mechanism of Action

The mechanism of action of this compound in biological systems involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazolothiadiazole core is known to interact with various biological pathways, potentially disrupting cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Anticancer Activity

  • KA39 : Demonstrated potent growth inhibition (GI₅₀: 2.1–4.8 µM) in prostate (PC-3) and colorectal (HCT-116) cancer cells via apoptosis induction .
  • CPNT: Increased mean survival time in Ehrlich ascitic carcinoma (EAC) mice by 67% at 50 mg/kg, with minimal hepatic/nephrotoxicity .
  • Methoxyphenyl Analogs : Compounds with 3,4-dimethoxyphenyl groups (e.g., 20a–d) showed moderate anticancer activity (IC₅₀: 15–40 µM) against breast cancer cell lines, likely due to enhanced membrane permeability from methoxy groups .

Antibacterial Activity

  • Microwave-Synthesized Derivatives (e.g., 3b and 3g): Exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, surpassing ampicillin .
  • Triazolothiadiazines with Pyrazolyl Groups : Showed broad-spectrum antibacterial activity, attributed to their ability to disrupt bacterial cell wall synthesis .

Pharmacological Advantages of the Target Compound

The 3,4-dihydro-1,5-benzodioxepin group in the target compound may confer unique benefits:

  • Enhanced Lipophilicity : Improved tissue penetration compared to adamantyl or simple aryl substituents .
  • Reduced Toxicity : Benzodioxepin’s oxygen-rich structure may mitigate off-target effects observed in chlorophenyl or nitro-substituted analogs (e.g., KA39’s high cytotoxicity) .

Biological Activity

The compound 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a unique molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and includes relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C13H12N6O3S\text{C}_{13}\text{H}_{12}\text{N}_6\text{O}_3\text{S}

This structure features a triazole ring fused with a thiadiazole moiety and is substituted with a benzodioxepin and a pyridine group. These structural components are known to influence the biological activity of the compound.

Anticonvulsant Activity

Research indicates that compounds similar to 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant anticonvulsant properties. For instance:

  • A study on related triazole derivatives demonstrated enhanced anticonvulsant effects when evaluated using the maximal electroshock (MES) test. The derivatives showed a marked improvement in activity compared to standard anticonvulsants like carbamazepine .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of similar compounds has been evaluated against various cancer cell lines. Notably:

  • Compounds with structural similarities have shown promising cytotoxic effects against human promyelocytic leukemic HL-60 cells. The mechanism of action is believed to involve the generation of free radicals under alkaline conditions .

Anti-inflammatory Properties

The anti-inflammatory activities of triazole derivatives are well-documented. Compounds in this class have been reported to inhibit inflammatory mediators and cytokines:

  • A review highlighted that 3,4-dihydro derivatives possess significant anti-inflammatory properties due to their ability to modulate immune responses .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResults/Observations
Compound AAnticonvulsantMES testSignificant inhibition compared to carbamazepine
Compound BCytotoxicHL-60 cell lineHigh cytotoxicity with radical generation
Compound CAnti-inflammatoryIn vitro assaysInhibition of TNF-alpha production

Case Study 1: Anticonvulsant Efficacy

A series of synthesized triazole derivatives were tested for their anticonvulsant activity using the MES model. Among them, one derivative exhibited an ED50 value significantly lower than that of traditional anticonvulsants. This suggests a promising avenue for developing new antiepileptic drugs based on this scaffold .

Case Study 2: Cytotoxicity Assessment

In another study focusing on various triazole-containing compounds, one derivative demonstrated an IC50 value of 10 µM against HL-60 cells. This indicates a strong potential for further development as an anticancer agent due to its selective cytotoxicity and minimal effects on normal cells .

Q & A

Basic: What are the standard synthetic routes for preparing triazolo-thiadiazole derivatives?

Methodological Answer:
A common approach involves cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with carboxylic acid derivatives in phosphoryl chloride (POCl₃). For example, refluxing 4-amino-5-(3,4-dialkoxyphenyl)-4H-triazole-3-thiol with substituted benzoic acids in POCl₃ for 8 hours yields 6-aryl-3-(3,4-dialkoxyphenyl)triazolo-thiadiazoles. Post-reaction neutralization with sodium bicarbonate and recrystallization from ethanol ensures purity . Alternative routes use diethyl oxalate and sodium hydride in toluene for stepwise formation of the triazole and thiadiazole rings .

Advanced: How can reaction conditions be optimized to address solvent-dependent yield variations?

Methodological Answer:
Systematic solvent screening (e.g., 1,4-dioxane, DCE, acetonitrile) paired with catalysts like iodine (I₂) and oxidants (TBHP) can resolve yield inconsistencies. For instance, I₂-catalyzed oxidative coupling in 1,4-dioxane achieves 88% yield, while polar aprotic solvents (e.g., DMSO) may reduce efficiency due to side reactions. Design of Experiments (DoE) can identify optimal temperature, solvent polarity, and catalyst ratios .

Basic: What spectroscopic techniques confirm the structural integrity of triazolo-thiadiazoles?

Methodological Answer:

  • IR Spectroscopy : Identifies thiol (-SH) and C=N stretching vibrations (1600–1650 cm⁻¹).
  • ¹H NMR : Distinct singlet signals for triazole protons (δ 8.1–8.3 ppm) and aromatic substituents.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 452.53 for C₂₃H₂₄N₄O₄S derivatives) validate molecular weight .

Advanced: How do substituents like fluorine or aromatic rings enhance biological activity?

Methodological Answer:
Electronegative substituents (e.g., fluorine) increase dipole moments, improving intermolecular interactions with target enzymes. Aromatic naphthalene rings enhance π-π stacking with hydrophobic enzyme pockets. For example, fluorophenyl-substituted derivatives show improved antifungal activity against 14-α-demethylase lanosterol (PDB 3LD6) via molecular docking .

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Methodological Answer:

  • Antifungal Assays : Broth microdilution against Candida albicans, measuring minimum inhibitory concentrations (MICs).
  • Antibacterial Assays : Disk diffusion against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can molecular docking predict the biological potential of novel derivatives?

Methodological Answer:
Docking simulations (e.g., AutoDock Vina) using enzyme structures (e.g., 14-α-demethylase, PDB 3LD6) evaluate binding affinities. Key parameters include:

  • Binding Energy : Lower ΔG values indicate stronger interactions (e.g., -9.2 kcal/mol for active derivatives).
  • Hydrogen Bonding : Interactions with catalytic residues (e.g., His310 in 3LD6) validate mechanism .

Basic: What purification methods ensure high-purity triazolo-thiadiazoles?

Methodological Answer:

  • Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates isomers.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
  • Enzyme-Specific Assays : Compare activity against isozymes (e.g., CYP51A vs. CYP51B in fungi).
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation as a confounding factor .

Basic: What are the key intermediates in triazolo-thiadiazole synthesis?

Methodological Answer:

  • 4-Amino-5-mercapto-1,2,4-triazoles : React with aldehydes or carboxylic acids.
  • Substituted Benzaldehydes : Introduce aryl/heteroaryl groups at the 6-position.
  • Ethyl Chloroacetate : Facilitates cyclization in the presence of NaH .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., pyridine) to reduce LogP from >3 to 1–2.
  • Prodrug Strategies : Esterification of hydroxyl groups to enhance oral bioavailability.
  • Plasma Protein Binding Assays : Fluorescence displacement with warfarin to assess binding competition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.